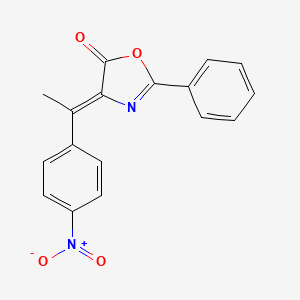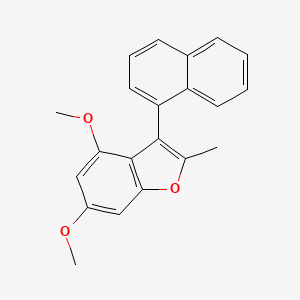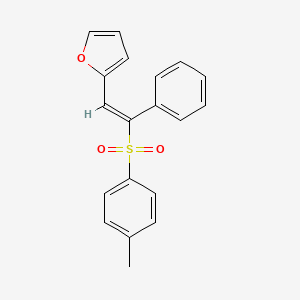![molecular formula C9H10N4O2S B12900003 N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-93-3](/img/structure/B12900003.png)
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the annulation of a thiazole ring to a triazole moiety. One common method starts with the preparation of the triazole intermediate, which is then reacted with a thiazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of acetic anhydride as a solvent and a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar thiazole ring structure but differ in their fused ring systems.
Thiazolo[4,5-b]pyridines: Another class of compounds with a thiazole ring fused to a pyridine ring, exhibiting different pharmacological properties.
Uniqueness
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
特性
CAS番号 |
62032-93-3 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC名 |
N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3 |
InChIキー |
RZFKKQWFDIXXTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)

![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)

![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)

